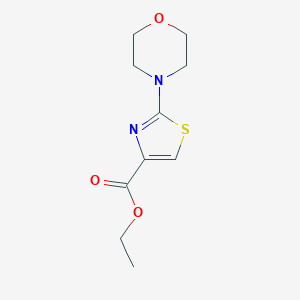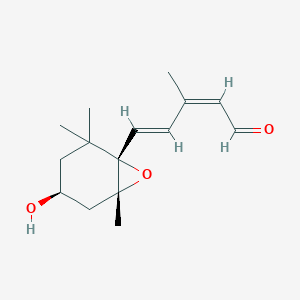
2,5-二苯基-1,4-苯醌
描述
2,5-Diphenyl-1,4-benzoquinone, also known as 2,5-Diphenyl-p-quinone, is a chemical compound with the molecular formula C18H12O2 . It appears as a light yellow to yellow to orange powder or crystal .
Synthesis Analysis
The synthesis of 2,5-Diphenyl-1,4-benzoquinone involves various methods. One approach involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a versatile and easily recyclable oxidant . DDQ commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Molecular Structure Analysis
Quinones are a class of cyclic organic compounds characterized by a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls and have sufficient conjugation to show color . The molecular structure of 2,5-Diphenyl-1,4-benzoquinone is non-aromatic and can be easily converted into hydroquinone on reduction .Chemical Reactions Analysis
2,5-Dihydroxy- [1,4]-benzoquinone (DHBQ) reacts readily with secondary amines to 2,5-diamino compounds and with thiols to the corresponding 2,5-dithioether derivatives . The literature has been inconclusive about the detailed mechanism, as both ipso-substitution at C-2/C-5 and the sequence of C-3/C-6 addition .Physical And Chemical Properties Analysis
2,5-Diphenyl-1,4-benzoquinone has a melting point of 216.0 to 220.0 °C . It is a solid at 20 degrees Celsius .科学研究应用
2,5-二苯基-1,4-苯醌应用的综合分析
氧化官能化: 2,5-二苯基-1,4-苯醌(DDQ)被广泛用作活化 C–H 键官能化和饱和 C–C、C–O 和 C–N 键脱氢的化学计量氧化剂。 这使得它成为合成化学中引入各种官能团到分子中的宝贵试剂 .
脱氢反应: DDQ 用于醇、酚和类固醇酮的脱氢反应。 这些反应对于合成药物和其他行业中使用的复杂有机化合物和中间体至关重要 .
杂环合成: 该化合物用于氧化偶联和环化反应,这些反应对于合成杂环化合物(如 1,2-苯并异恶唑和喹啉)至关重要。 这些杂环在药物化学中具有许多应用 .
电子转移试剂: 作为一种电子转移试剂,DDQ 参与了各种合成过程,包括喹啉的生产,喹啉是重要的化合物,其应用范围从抗疟疾药物到精细化学品 .
储能应用: 研究表明,二羟基苯醌的衍生物可用于储能系统。 例如,聚 (2,5-二羟基-1,4-苯醌-3,6-亚甲基) (PDBM) 已被用作可充电酸性聚合物-空气电池的负极材料,表现出高放电容量和长寿命性能 .
分析化学: 涉及醌类(如 2,5-二苯基-1,4-苯醌)的衍生化方法用于分析化学中对各种化合物的灵敏和选择性检测。 这些方法可以实现高回收率,对定量分析很重要 .
作用机制
Target of Action
Similar compounds such as n,n′-diphenyl-1,4-benzoquinone diimine have been studied, and they react with thiols
Mode of Action
The mode of action of 2,5-Diphenyl-1,4-benzoquinone involves a chain mechanism . The reactions of N,N′-diphenyl-1,4-benzoquinone diimine with thiophenol and 1-decanethiol have been investigated, and it was found that the reactions proceed via a chain mechanism under the chosen experimental conditions . The reaction of the thiyl radical with quinone diimine is the rate-determining step of chain propagation .
Biochemical Pathways
The chain mechanism of its reactions suggests that it could potentially influence various biochemical pathways involving thiols .
Result of Action
Given its reaction mechanism, it can be inferred that the compound might induce changes in the cells’ thiol status .
Action Environment
The action of 2,5-Diphenyl-1,4-benzoquinone can be influenced by environmental factors. For instance, the reaction rate of N,N′-diphenyl-1,4-benzoquinone diimine with thiophenol increases by one order of magnitude when the solvent is changed from chlorobenzene to n-propanol . This suggests that the solvent environment can significantly influence the compound’s action, efficacy, and stability.
安全和危害
生化分析
Biochemical Properties
2,5-Diphenyl-1,4-benzoquinone is known to participate in various biochemical reactions. It has been found to oxidize benzylic, phenolic, allylic, propargylic alcohols and chiral secondary 1,2-diols in a highly chemoselective and regioselective manner . The nature of these interactions involves the transfer of electrons, making 2,5-Diphenyl-1,4-benzoquinone an important player in redox reactions .
Cellular Effects
The effects of 2,5-Diphenyl-1,4-benzoquinone on cells are not fully understood. Quinones, a class of compounds to which 2,5-Diphenyl-1,4-benzoquinone belongs, are known to have several beneficial effects. They play a role in photosynthesis as electron carriers and have antioxidant activity that can improve general health conditions .
Molecular Mechanism
The molecular mechanism of action of 2,5-Diphenyl-1,4-benzoquinone involves its ability to participate in redox reactions. As a quinone, it can accept two electrons and two protons to form a hydroquinone . This property allows it to interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
2,5-Diphenyl-1,4-benzoquinone is likely to be involved in various metabolic pathways due to its redox properties . It may interact with enzymes or cofactors and could potentially influence metabolic flux or metabolite levels.
属性
IUPAC Name |
2,5-diphenylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXHDJJYVDLECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=CC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061207 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
844-51-9 | |
| Record name | 2,5-Diphenyl-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diphenyl-4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diphenyl-p-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diphenyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARER DPQ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19F7OO1LXR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known synthetic routes for 2,5-diphenyl-1,4-benzoquinone and its derivatives?
A1: 2,5-Diphenyl-1,4-benzoquinone serves as a versatile starting material for synthesizing various terphenyl compounds. [] One approach involves using commercially available 2,5-diphenyl-1,4-benzoquinone as a precursor and subjecting it to a three-step reaction sequence to produce 3-methoxy-2,5-diphenylcyclohexa-2,5-dien-1,4-dione. [] This method efficiently yields the desired terphenyl derivative.
Q2: Have any naturally occurring terphenyl quinones been structurally elucidated using 2,5-diphenyl-1,4-benzoquinone derivatives?
A2: Researchers investigated the structure of a naturally occurring, biologically active terphenyl quinone. [] They synthesized 3-methoxy-2,5-diphenylcyclohexa-2,5-dien-1,4-dione from commercially available 2,5-diphenyl-1,4-benzoquinone in three steps. [] The NMR spectra of this synthesized compound matched the natural product, confirming its structure. []
Q3: What is the role of 2,5-diphenyl-1,4-benzoquinone in the synthesis of terferol and its relevance to natural product synthesis?
A3: 2,5-Diphenyl-1,4-benzoquinone is a crucial starting material for synthesizing terferol, a naturally occurring terphenyl. [] Researchers utilized this synthetic pathway to explore the proposed biosynthetic pathway of ustalic acid, a toxic compound found in the poisonous mushroom Tricholoma ustale. [] By successfully converting phlebiarubrone (synthesized from 2,5-diphenyl-1,4-benzoquinone) to ustalic acid dimethyl ester, albeit in low yield, they provided chemical evidence supporting the proposed biosynthetic pathway. []
Q4: How does the structure of 2,5-diphenyl-1,4-benzoquinones influence their fragmentation patterns in mass spectrometry?
A4: While the provided abstract does not offer specific details on the mass spectral fragmentation of 2,5-diphenyl-p-benzoquinones, it indicates that such studies have been conducted. [] Further investigation into the full text of the research article is needed to understand how structural variations within this class of compounds impact their fragmentation patterns in mass spectrometry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI)](/img/structure/B146775.png)








